molecular formula C18H17N3OS B2659983 (Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one CAS No. 463325-17-9

(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one

Cat. No. B2659983
CAS RN: 463325-17-9
M. Wt: 323.41
InChI Key: NIQJHKBVUUABBF-DEDYPNTBSA-N
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Description

“(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives are heterocyclic compounds that have been the subject of extensive research due to their significant biological activities . They have shown potential as anticancer agents and have been found to exhibit better antioxidant activities than other ester derivatives of indole-hydrazono thiazolidin-4-ones .


Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives involves various synthetic strategies. For instance, a sonochemical synthesis method has been used to create a benzylidenehydrazono thiazolidin-4-one derivative . This method involved a three-component reaction of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide), leading to novel indole-hydrazono thiazolidin-4-ones in high-to-excellent yields .


Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been studied using various spectroscopic techniques. For example, the structure of a benzylidenehydrazono thiazolidin-4-one derivative was confirmed using FT-IR, 1H NMR, and 13C NMR . Theoretical calculations and density functional theory (DFT) have also been used to perform geometrical structural optimizations and theoretical properties of the synthesized compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidin-4-one derivatives include the cyclization reaction of thiourea derivatives with bromoacetic acid . Another method involves the reaction of a carbonyl compound, amine, and a mercaptoacid . The mass fragmentation of 2-hydrazono-1,3-thiazolidin-4-ones is dominated by two processes, namely cleavage of the hydrazone fragment with accompanying proton transfer from the latter to the thiazolidine ring, and cleavage of a hydrazone imide residue .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives have been studied using various methods. For instance, the antioxidant activities of the synthesized compounds were studied by 1,1-diphenyl-2-picrylhydrazyl radical scavenging assay . The minimum bactericidal concentration (MBC) was evaluated against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) at different concentrations .

Scientific Research Applications

Mechanism of Action

Thiazolidin-4-one derivatives have shown significant anticancer activities. They have been found to reduce the viability and proliferation of certain cell lines more efficiently as compared to normal thiazolidin-4-one derivatives . The compounds have also exhibited higher antibacterial activity against certain bacteria .

Future Directions

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents . Therefore, future research could focus on further exploration of these heterocyclic compounds as possible anticancer agents. The development of multifunctional drugs and improving their activity should be a focus of research . Additionally, the influence of different substituents in molecules on their biological activity could be a potential area of study .

properties

IUPAC Name

(2Z)-5-benzyl-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13(15-10-6-3-7-11-15)20-21-18-19-17(22)16(23-18)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,19,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQJHKBVUUABBF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C/1\NC(=O)C(S1)CC2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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